molecular formula H5HgNO5+ B1581361 Mercury(1+);nitric acid;dihydrate CAS No. 14836-60-3

Mercury(1+);nitric acid;dihydrate

Cat. No.: B1581361
CAS No.: 14836-60-3
M. Wt: 299.64 g/mol
InChI Key: GJKBHHZLGNEESF-UHFFFAOYSA-N
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Description

Mercury(1+);nitric acid;dihydrate, also known as Mercury(I) nitrate dihydrate, is an inorganic compound with the chemical formula Hg₂(NO₃)₂·2H₂O. It is a salt of mercury and nitric acid, appearing as colorless crystals. This compound is used as a precursor to other mercury(I) complexes and has various applications in scientific research and industry .

Mechanism of Action

Target of Action

Mercury(1+);nitric acid;dihydrate, also known as Mercury(I) nitrate dihydrate, is primarily used as an intermediate for other mercury compounds . It is also used as an indicator (Millon’s reagent) to detect tyrosine-containing proteins . The primary targets of this compound are therefore the mercury compounds that are synthesized from it and the tyrosine residues in proteins.

Mode of Action

Mercury(I) nitrate dihydrate acts as a reducing agent . It is formed when elemental mercury is combined with dilute nitric acid . Upon contact with air, Mercury(I) nitrate dihydrate is oxidized . This oxidation process is a key part of its interaction with its targets.

Biochemical Pathways

It is known that the compound can react with water to form a yellow precipitate . This reaction could potentially interfere with various biochemical pathways, particularly those involving water or aqueous environments.

Pharmacokinetics

It is known that the compound is slightly soluble in water . This solubility could potentially affect its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its bioavailability.

Result of Action

The primary result of the action of Mercury(I) nitrate dihydrate is the formation of other mercury compounds . Additionally, when used as an indicator, the compound can help detect the presence of tyrosine-containing proteins .

Action Environment

The action of Mercury(I) nitrate dihydrate can be influenced by various environmental factors. For example, the compound is light-sensitive and can decompose upon exposure to light . Furthermore, it is incompatible with alcohols, sulfur, and strong reducing agents . These factors can all influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mercury(I) nitrate dihydrate is synthesized by combining elemental mercury with dilute nitric acid. The reaction proceeds as follows: [ 2Hg + 2HNO₃ \rightarrow Hg₂(NO₃)₂ + H₂ ] Concentrated nitric acid, however, yields mercury(II) nitrate instead of mercury(I) nitrate .

Industrial Production Methods

In industrial settings, the production of mercury(I) nitrate dihydrate involves the controlled reaction of mercury with dilute nitric acid under specific conditions to ensure the formation of the desired compound. The reaction is typically carried out in a well-ventilated area to prevent the accumulation of toxic mercury vapors.

Chemical Reactions Analysis

Types of Reactions

Mercury(I) nitrate dihydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Exposure to air or other oxidizing agents.

    Reduction: Contact with reducing agents or exposure to light.

    Disproportionation: Heating or exposure to light.

Major Products Formed

Scientific Research Applications

Mercury(I) nitrate dihydrate is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mercury(I) nitrate dihydrate is unique due to its specific chemical structure and properties. Unlike other mercury(I) compounds, it is used as a precursor to other mercury(I) complexes and has distinct applications in scientific research and industry. Its ability to undergo oxidation, reduction, and disproportionation reactions makes it a versatile compound in various chemical processes .

Properties

IUPAC Name

mercury(1+);nitric acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Hg.HNO3.2H2O/c;2-1(3)4;;/h;(H,2,3,4);2*1H2/q+1;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKBHHZLGNEESF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)(O)[O-].O.O.[Hg+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H5HgNO5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30163975
Record name Mercurous nitrate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14836-60-3
Record name Mercurous nitrate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mercury(1+);nitric acid;dihydrate
Reactant of Route 2
Mercury(1+);nitric acid;dihydrate
Reactant of Route 3
Mercury(1+);nitric acid;dihydrate

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